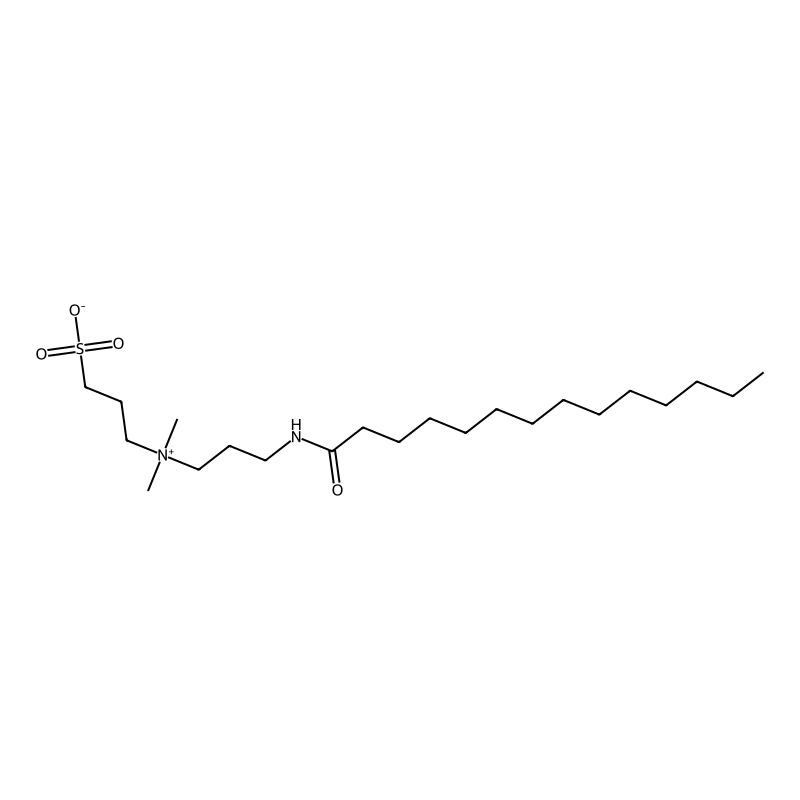ASB-14

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Solubilization of Proteins for 2D Analysis
Scientific Field: Biochemistry
Results or Outcomes: The use of this detergent allows for the successful solubilization and subsequent analysis of proteins, including membrane proteins. This can provide valuable insights into the structure and function of these proteins.
Desalination Performance Enhancement
Scientific Field: Materials Science and Engineering
Summary of the Application: This compound is used in the preparation of zwitterionic monomers, which are then used to create nano-void membranes embedded with hollow zwitterionic nanocapsules. These membranes have shown superior desalination performance.
Methods of Application: The zwitterionic monomer is prepared by reacting 2-(Dimethylamino)ethyl methacrylate (DMAEMA) with 1,3-propane sultone (1,3 -PS) at 55 °C for 20 h in a four-necked flask under nitrogen atmosphere. The filtrate is lyophilized to give a white powder, which is the zwitterionic monomer.
Results or Outcomes: The use of these zwitterionic monomers in the creation of nano-void membranes has shown to enhance desalination performance.
ASB-14, also known as Amidosulfobetaine-14, is a zwitterionic detergent with the chemical formula 3-[N,N-Dimethyl(3-myristoylaminopropyl)ammonio]propanesulfonate and a CAS number of 216667-08-2. This compound is primarily utilized in biochemistry for solubilizing proteins, particularly in two-dimensional gel electrophoresis. Its zwitterionic nature allows it to interact favorably with both hydrophilic and hydrophobic regions of proteins, making it effective for membrane protein extraction and analysis .
ASB-14 exhibits significant biological activity as a surfactant. It is particularly effective in solubilizing proteins from biological samples, including those derived from human tissues. Studies have shown that ASB-14 can enhance the recovery of proteins for subsequent analysis using techniques such as two-dimensional gel electrophoresis. Its compatibility with various biological systems makes it a valuable tool in proteomics research .
- Formation of the amidosulfobetaine structure: This involves the reaction of a myristoyl chloride with a dimethylaminopropyl amine to form the quaternary ammonium salt.
- Sulfonation: The resulting compound undergoes sulfonation to introduce the sulfonate group, yielding ASB-14.
- Purification: The final product is purified through techniques such as crystallization or chromatography to ensure high purity suitable for biochemical applications .
ASB-14 has several applications in biochemical and molecular biology research:
- Protein Solubilization: It is widely used for solubilizing membrane proteins for analysis.
- Two-Dimensional Gel Electrophoresis: ASB-14 enhances protein recovery and resolution during electrophoresis.
- Preparative Extraction: It is employed in preparative procedures to extract proteins from various biological matrices .
Interaction studies of ASB-14 have focused on its ability to solubilize proteins while preserving their functional conformations. Research indicates that ASB-14 can effectively interact with various protein structures, facilitating their study without significant loss of activity or structural integrity. Comparative studies suggest that ASB-14 may outperform other detergents in specific applications, particularly involving complex membrane proteins .
Several compounds share similarities with ASB-14 in terms of structure and function. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Type | Unique Features |
|---|---|---|---|
| 3-(N,N-Dimethylmyristylammonio)propane-1-sulfonate | 216667-08-2 | Zwitterionic detergent | Effective for membrane protein extraction |
| CHAPS | 74559-55-2 | Zwitterionic detergent | Known for mild solubilization properties |
| Triton X-100 | 9002-93-1 | Nonionic detergent | Stronger denaturing agent; less suitable for sensitive proteins |
| Sodium dodecyl sulfate | 151-21-3 | Anionic detergent | Strong denaturant; not suitable for native protein studies |
ASB-14 stands out due to its zwitterionic nature, which allows it to maintain protein functionality better than many nonionic or anionic detergents while still effectively solubilizing proteins .
Molecular Structure and Fundamental Properties
Amidosulfobetaine-14 possesses the molecular formula C₂₂H₄₆N₂O₄S with a molecular weight of 434.68 grams per mole. The compound's systematic chemical name is 3-[N,N-Dimethyl(3-myristoylaminopropyl)ammonio]propanesulfonate, reflecting its complex molecular architecture that incorporates a fourteen-carbon alkyl chain derived from myristic acid. The molecule features a zwitterionic head group containing both a quaternary ammonium cation and a sulfonate anion, connected to a myristoyl fatty acid chain through an amide linkage.
The compound's three-dimensional structure reveals a sophisticated amphiphilic design where the hydrophobic myristoyl tail provides membrane-interactive properties while the zwitterionic head group ensures compatibility with aqueous environments. The presence of the amide bond between the fatty acid chain and the propyl spacer distinguishes amidosulfobetaine-14 from simpler sulfobetaine detergents, contributing to its enhanced protein solubilization capabilities. Nuclear magnetic resonance studies have demonstrated that the polar head groups exhibit specific orientational preferences that facilitate intermolecular interactions, leading to the formation of stable micelles with unique structural characteristics.
Classification Within Detergent Families
Amidosulfobetaine-14 belongs to the zwitterionic detergent family, specifically classified as an amidosulfobetaine surfactant. This classification distinguishes it from other major detergent categories including anionic, cationic, and nonionic surfactants. The zwitterionic nature arises from the simultaneous presence of both positive and negative charges within the same molecule, resulting in a net neutral charge under physiological conditions. This unique charge distribution enables the compound to interact favorably with both hydrophobic membrane components and hydrophilic protein domains.
Within the broader context of membrane-active compounds, amidosulfobetaine-14 represents a medium-chain amidosulfobetaine surfactant, with the fourteen-carbon alkyl chain providing optimal balance between hydrophobic interactions and aqueous solubility. Comparative studies with related compounds such as amidosulfobetaine-16 have revealed that the specific chain length significantly influences micellization behavior, critical micelle concentration values, and protein solubilization efficiency. The compound's classification as a membrane-solubilizing detergent reflects its primary application in disrupting lipid bilayers and extracting membrane-associated proteins for analytical purposes.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₂H₄₆N₂O₄S | |
| Molecular Weight | 434.68 g/mol | |
| Chemical Class | Zwitterionic Amidosulfobetaine | |
| Alkyl Chain Length | 14 carbons (myristoyl) | |
| Net Charge | Neutral (zwitterionic) |








